Mal-PEG10-acid Mal-PEG10-acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16020585
InChI: InChI=1S/C27H47NO14/c29-25-1-2-26(30)28(25)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-27(31)32/h1-2H,3-24H2,(H,31,32)
SMILES:
Molecular Formula: C27H47NO14
Molecular Weight: 609.7 g/mol

Mal-PEG10-acid

CAS No.:

Cat. No.: VC16020585

Molecular Formula: C27H47NO14

Molecular Weight: 609.7 g/mol

* For research use only. Not for human or veterinary use.

Mal-PEG10-acid -

Specification

Molecular Formula C27H47NO14
Molecular Weight 609.7 g/mol
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C27H47NO14/c29-25-1-2-26(30)28(25)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-27(31)32/h1-2H,3-24H2,(H,31,32)
Standard InChI Key XOFSIEJECJOCJW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Mal-PEG10-acid belongs to the class of heterobifunctional polyethylene glycol (PEG) derivatives optimized for site-specific bioconjugation. The molecule comprises three distinct regions:

  • Maleimide terminus: A thiol-reactive moiety (C4H2N2O2\text{C}_4\text{H}_2\text{N}_2\text{O}_2) that forms stable thioether bonds with cysteine residues under physiological pH (6.5–7.5) .

  • PEG10 spacer: A linear chain of ten ethylene oxide units (-(OCH2CH2)10\text{-(OCH}_2\text{CH}_2\text{)}_10) that confers hydrophilicity, reduces aggregation, and extends plasma half-life by shielding conjugated payloads from immune recognition .

  • Carboxylic acid terminus: A carboxyl group (-COOH\text{-COOH}) activated via carbodiimide chemistry (e.g., EDC/NHS) for amine coupling to lysine residues or amine-containing payloads .

Table 1: Key Physicochemical Parameters of Mal-PEG10-Acid

PropertyValueSource
Molecular weight704.74 g/mol
Purity≥95% (HPLC)
Storage conditions-20°C (desiccated)
Solubility>100 mg/mL in DMSO
Hydrodynamic radius (RhR_h)32.6 Å (calculated)

The PEG10 spacer contributes significantly to the compound’s hydrodynamic properties. Size exclusion chromatography (SEC) studies on analogous PEGylated proteins demonstrate that a 10-unit PEG increases RhR_h by approximately 10–12 Å compared to unmodified counterparts, without inducing significant conformational changes . This expansion improves tumor penetration by reducing nonspecific interactions with extracellular matrix components .

Synthesis and Characterization

Mal-PEG10-acid is synthesized via a multi-step organic process:

  • PEG backbone assembly: Ethylene oxide monomers undergo anionic ring-opening polymerization to generate a decaethylene glycol diol.

  • Maleimide incorporation: The diol’s primary hydroxyl group reacts with maleic anhydride followed by cyclization to form the maleimide terminus .

  • Carboxylic acid functionalization: The secondary hydroxyl group is oxidized to a carboxylic acid using Jones reagent or TEMPO-mediated oxidation .

Critical quality control measures include:

  • HPLC: Reverse-phase chromatography with UV detection at 280 nm (maleimide absorbance) ensures >95% purity .

  • Mass spectrometry: MALDI-TOF confirms the molecular ion peak at m/z 705.3 [M+H]+ .

  • NMR: 1H^1\text{H}-NMR in CDCl₃ reveals characteristic peaks at δ 6.70 ppm (maleimide protons) and δ 3.50–3.70 ppm (PEG methylene groups) .

Applications in Antibody-Drug Conjugate Development

Mal-PEG10-acid addresses two key challenges in ADC design: controlled payload attachment and improved pharmacokinetics.

Conjugation Strategy

  • Antibody modification: The maleimide group reacts with reduced interchain disulfides (e.g., cysteines in trastuzumab) at a drug-to-antibody ratio (DAR) of 2–4 .

  • Payload coupling: The carboxylic acid is activated with NHS/EDC to conjugate amine-containing cytotoxins (e.g., monomethyl auristatin E, MMAE) .

Table 2: Comparison of Mal-PEG10-Acid with Other ADC Linkers

Linker TypeCleavabilityPEG LengthPlasma t1/2t_{1/2}Tumor Payload Release
Mal-PEG10-acidNon-cleavable10 units120–144 hLysosomal degradation
Val-Cit-PABCCleavableNone72–96 hCathepsin B cleavage
HydrazonepH-sensitiveVariable48–60 hAcidic endosomes

The non-cleavable design ensures payload release only upon antibody degradation in lysosomes, minimizing off-target toxicity . PEG10’s length optimizes the balance between conjugation efficiency (shorter PEGs) and stealth properties (longer PEGs) .

Future Perspectives and Challenges

While Mal-PEG10-acid has revolutionized ADC development, three areas warrant further investigation:

  • In vivo biodistribution: PET imaging studies using 89Zr^{89}\text{Zr}-labeled conjugates could quantify tumor uptake versus normal tissue retention .

  • PEG immunogenicity: Anti-PEG antibodies remain a concern; exploring alternating copolymers (e.g., PEG-alt-PPO) may mitigate immune responses .

  • Linker-drug compatibility: Screening payloads (e.g., duocarmycins) that retain potency post-lysosomal processing could expand therapeutic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator